molecular formula C20H19NO4 B1239448 Dizocilpine (Maleate)

Dizocilpine (Maleate)

Cat. No.: B1239448
M. Wt: 337.4 g/mol
InChI Key: QLTXKCWMEZIHBJ-CXGSIYSVSA-N
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Description

Dizocilpine (Maleate) is a complex organic compound with a unique structure that combines the properties of both (E)-but-2-enedioic acid and a tetracyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dizocilpine (Maleate) involves multiple steps, starting with the preparation of the individual components. The (E)-but-2-enedioic acid can be synthesized through the catalytic hydrogenation of maleic acid. The tetracyclic amine component is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

Dizocilpine (Maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Dizocilpine (Maleate) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dizocilpine (Maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic amines and derivatives of (E)-but-2-enedioic acid. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets Dizocilpine (Maleate) apart is its unique combination of a tetracyclic amine with (E)-but-2-enedioic acid, resulting in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1

InChI Key

QLTXKCWMEZIHBJ-CXGSIYSVSA-N

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Synonyms

Dizocilpine
Dizocilpine Maleate
MK 801
MK-801
MK801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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